molecular formula C10H14N2O3 B1443394 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 1183501-62-3

3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B1443394
CAS No.: 1183501-62-3
M. Wt: 210.23 g/mol
InChI Key: OELNNBPNPWGWBC-UHFFFAOYSA-N
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Description

3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,3,4-oxadiazole core substituted with a cyclopentyl group at the 5-position and a propanoic acid moiety at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups . The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding.

These analogs are synthesized via nucleophilic substitution or ester hydrolysis, as seen in Methods E and F , and evaluated for bioactivities such as Rho kinase inhibition .

Properties

IUPAC Name

3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-12-10(15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELNNBPNPWGWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

One of the most established routes to 1,3,4-oxadiazoles is the cyclodehydration of acyl hydrazides with carboxylic acids or their derivatives (acid chlorides, anhydrides). For 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid, this involves preparing a cyclopentyl-substituted hydrazide and reacting it with a propanoic acid derivative.

  • Typical conditions: Heating the hydrazide with the acid chloride or anhydride in the presence of dehydrating agents or under reflux in polar aprotic solvents.
  • Mechanistic note: The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acid derivative, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.

A related example is the preparation of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids using succinic anhydride instead of acyl chlorides, demonstrating the versatility of anhydrides as electrophiles in oxadiazole formation.

Amidoxime and Carboxylic Acid Heterocyclization

Another method involves the reaction of amidoximes with carboxylic acids or their derivatives. Amidoximes are converted into oxadiazoles via cyclization under acidic or basic conditions.

  • This method is advantageous for generating substituted oxadiazoles with high regioselectivity.
  • It is applicable to the synthesis of 1,3,4-oxadiazoles bearing various substituents, including cyclopentyl groups.

Microfluidic Continuous Flow Synthesis

A modern approach reported for similar oxadiazole derivatives is the use of microfluidic continuous flow reactors, which allow rapid multistep synthesis with precise temperature and pressure control.

  • For example, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids was achieved using a sequence of mixing hydroxylamine hydrochloride, nitriles, and electrophiles in a microfluidic chip at elevated temperatures (150–200 °C) and controlled back pressure (7.5–8.5 bar).
  • Although this example involves 1,2,4-oxadiazoles, the methodology is adaptable for 1,3,4-oxadiazole synthesis with appropriate substrate modifications.
  • Benefits include improved yields, shorter reaction times, and scalability.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from reported syntheses of oxadiazole derivatives closely related to this compound.

Entry Starting Material / Reagent Solvent Temperature (°C) Reaction Time Yield (%) Reference
1 Cyclopentyl hydrazide + Propanoic acid chloride DMF or DMA 150–200 Minutes (flow) 45–62
2 Amidoxime + Propanoic acid Acidic or basic media 100–180 Several hours Variable
3 Cyclopentyl-substituted nitrile + Hydroxylamine hydrochloride DMF (flow) 150 Minutes (flow) 45–57

Notes:

  • DMA (dimethylacetamide) is preferred over DMF in some cases to avoid side reactions at high temperatures.
  • Preparative HPLC purification is commonly employed to isolate pure products post-reaction.

Mechanistic Insights

Research indicates that the formation of 1,3,4-oxadiazoles may involve transient intermediates such as amido-isocyanates and oxadiazolones. For example:

  • The equilibrium between free Nβ-amido-isocyanate and 1,3,4-oxadiazol-2(3H)-one intermediates has been demonstrated experimentally.
  • The presence of specific hydrogen atoms in the hydrazide precursor is crucial for isocyanate formation, which facilitates cyclization.
  • This mechanistic understanding aids in optimizing reaction conditions to favor oxadiazole ring closure and improve yields.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazide + Acid Chloride Cyclopentyl hydrazide, acid chloride Heating in DMF/DMA, reflux or flow Straightforward, well-established Requires acid chlorides
Amidoxime + Carboxylic Acid Amidoxime, carboxylic acid Acidic or basic media, heating High regioselectivity Longer reaction times
Microfluidic Continuous Flow Hydroxylamine hydrochloride, nitriles, electrophiles High temp (150–200 °C), controlled pressure Rapid, scalable, high purity Requires specialized equipment

Research Findings and Practical Considerations

  • The microfluidic approach, while demonstrated for 1,2,4-oxadiazoles, offers a promising route for 1,3,4-oxadiazoles such as this compound due to enhanced control over reaction kinetics and product purity.
  • Choice of solvent is critical; DMA is preferred over DMF at high temperatures to avoid side reactions such as dimethyl amide formation.
  • Purification typically involves preparative HPLC to isolate the target acid in high purity, essential for subsequent applications.
  • Mechanistic studies support the involvement of amido-isocyanate intermediates, which can be manipulated by modifying substituents on the hydrazide precursor to optimize cyclization efficiency.

Chemical Reactions Analysis

3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Electron Effects : Electron-withdrawing groups (e.g., chloro in 8n, 8o) enhance electrophilicity, which may improve binding to enzymes like Rho kinase . In contrast, electron-donating groups (e.g., methoxy in 8i) could decrease potency but improve solubility .

Hydrophobicity : Dichlorophenyl-substituted analogs (e.g., 8o) exhibit longer HPLC retention times (6.81 min vs. 5.37 min for 8i), correlating with increased logP values . The cyclopentyl analog is expected to have intermediate hydrophobicity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The cyclopentyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 8i) but improve lipid membrane permeability.
  • Metabolic Stability : The 1,3,4-oxadiazole ring resists enzymatic degradation, enhancing metabolic stability relative to ester-containing drugs .

Biological Activity

3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, summarizing various research findings and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N3_{3}O2_{2}
  • CAS Number : 1156424-49-5

The compound features a cyclopentyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Antiinflammatory Properties

Recent studies have indicated that derivatives of oxadiazole compounds can act as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. For instance, a derivative based on the oxadiazole scaffold demonstrated significant inhibition of NLRP3-dependent pyroptosis in human macrophages, reducing the release of pro-inflammatory cytokines like IL-1β by approximately 35% at a concentration of 10 µM . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Metabolic Effects

A study focusing on the metabolic implications of oxadiazole derivatives indicated that certain compounds could modulate fatty acid synthase (FASN) activity. FASN is crucial for lipid metabolism and is often overexpressed in cancer cells. The inhibition of FASN by oxadiazole derivatives could lead to reduced tumor growth and improved metabolic profiles in animal models .

Screening Assays for Biological Activity

In a recent screening assay aimed at identifying compounds that inhibit bacterial virulence factors, this compound was evaluated alongside other derivatives. The results showed promising activity against type III secretion systems (T3SS) in Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Data Summary

Biological Activity Effect Concentration Tested Reference
NLRP3 InhibitionReduced IL-1β release10 µM
PI3K InhibitionPotential anti-cancer effectsNot specified
FASN InhibitionReduced tumor growthNot specified
T3SS InhibitionAntimicrobial activityNot specified

Q & A

Basic: What are the recommended synthetic routes for 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with carboxylic acid derivatives. A general approach includes:

Cyclization of hydrazides : React cyclopentanecarboxylic acid hydrazide with a propanoic acid derivative (e.g., 3-chloropropanoic acid) under acidic conditions.

Oxadiazole ring formation : Use acetic acid and sodium acetate as catalysts during reflux to facilitate cyclization .

Purification : Recrystallize the product from acetic acid or ethanol to isolate the pure compound.
Key Reference : Similar protocols for oxadiazole derivatives are detailed in studies on pyridinyl-oxadiazole propanoic acids .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, safety goggles) and work under a fume hood to avoid inhalation or skin contact. Avoid dust generation .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from moisture and oxidizing agents.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the oxadiazole ring and cyclopentyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C10_{10}H15_{15}N2_2O3_3).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see analogous oxadiazole structures in crystallography reports ).
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentrations).

Metabolite Analysis : Use LC-MS to identify degradation products or metabolites that may alter activity (e.g., oxidized derivatives) .

Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches to confirm target engagement .
Example : Discrepancies in IC50_{50} values may arise from assay sensitivity or compound stability.

Advanced: What strategies optimize the oxadiazole scaffold for enhanced bioactivity?

Methodological Answer:

Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the oxadiazole 5-position to improve binding affinity.

Prodrug Design : Esterify the propanoic acid moiety to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

SAR Studies : Test analogs with varying cyclopentyl substituents (e.g., cyclohexyl, aromatic rings) to map steric and electronic effects .

Advanced: How should researchers address inconsistent physicochemical data (e.g., solubility)?

Methodological Answer:

Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using shake-flask methods.

Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic forms.

Cross-Validation : Compare results with computational predictions (e.g., LogP via ChemAxon) and literature data from authoritative sources like NIST .

Basic: What are the critical physicochemical properties to characterize?

Methodological Answer:

  • Lipophilicity : Determine LogP using octanol-water partitioning.
  • pKa : Use potentiometric titration to assess acidity (propanoic acid group ~4.5–5.0).
  • Stability : Conduct accelerated degradation studies under UV light and varying pH (3–9) to identify hydrolysis-prone sites .

Advanced: What mechanistic studies elucidate its mode of action in biological systems?

Methodological Answer:

Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H) to study competitive binding to target proteins.

Metabolomics : Identify downstream metabolites via untargeted LC-MS to map metabolic pathways .

CRISPR Screening : Validate target specificity using gene-knockout cell lines.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid

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